腺嘌呤,7-氧化物

描述

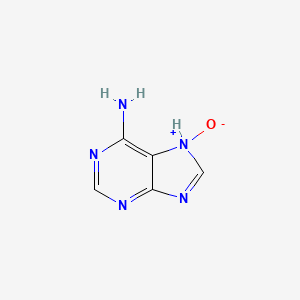

Adenine, 7-oxide, also known as 7-oxoadenine, is a purine derivative that has been of great interest to the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.

科学研究应用

合成和化学性质

- 腺嘌呤 7-氧化物已通过过氧羧酸氧化和非还原性脱苄基过程合成。其化学性质,包括脱氨和甲基化等反应,已得到探索,并得到 X 射线晶体学分析的支持 (Fujii 等人,1995 年)。

DNA 改变和致突变性

- 对寡脱氧腺苷酸和单脱氧腺苷酸的研究表明,过氧化氢在 N-7 位置氧化,导致腺嘌呤 -7-N- 氧化物衍生物。这些衍生物已被研究其诱导突变的潜力,揭示在某些系统中没有诱变作用,但表明它们与 DNA 改变有关 (Rhaese,1968 年)。

辐射诱导的损伤

- 涉及 14C 标记腺嘌呤的研究表明,腺嘌呤-7-N-氧化物(γ 射线照射的产物)可以非共价地与 SH 蛋白结合,表明其在辐射诱导的生物损伤中具有潜在作用 (Yamamoto,1980 年)。

N6-烷基腺嘌呤的氧化

- 使用特定酸对 N6-甲基腺嘌呤和 N6-苄基腺嘌呤进行氧化已被用于产生 N(1)-氧化物,有助于更好地理解腺嘌呤衍生物中的区域选择性 N-氧化 (Itaya 等人,1996 年)。

环氧乙烷诱导的 DNA 加合物

- 由于环氧乙烷暴露而在 DNA 中形成 7-(2-羟乙基)鸟嘌呤的研究提供了此类化合物与腺嘌呤相互作用的见解,以及它们在癌症研究中的潜在影响 (Walker 等人,1992 年)。

溶液中的激发态动力学

- 对腺嘌呤及其甲基化衍生物在溶液中的研究揭示了其激发态动力学的细节,有助于更深入地了解它们在生物系统中的行为 (Cohen 等人,2003 年)。

合成路线的建立

- 已经开发了通往腺嘌呤 7-氧化物的第一个明确的合成路线,突出了在腺嘌呤分子中特定位置控制合成的重要性 (Fujii 等人,1994 年)。

环氧丙烷与腺嘌呤的反应

- 已经探索了环氧丙烷与腺嘌呤的反应,表明了特定的烷基化及其在 DNA 相互作用中的影响,与理解化学遗传相互作用有关 (Lawley 和 Jarman,1972 年)。

电催化传感平台

- 已经开发了基于氧化石墨烯等材料的高级电化学传感平台来检测腺嘌呤,突出了其在生物传感应用中的重要性 (Zhou 等人,2009 年)。

属性

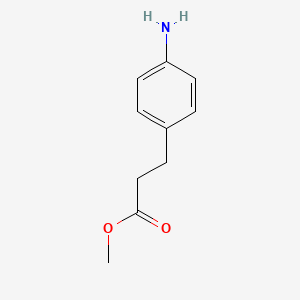

IUPAC Name |

7-oxido-7H-purin-7-ium-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWONVOJRGPLIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C[NH+]2[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21149-25-7 | |

| Record name | Adenine, 7-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of adenine, 7-oxide challenging, and how did researchers overcome this?

A1: Directly oxidizing adenine to form adenine, 7-oxide is inefficient due to the multiple reactive sites on the adenine molecule. Researchers successfully synthesized adenine, 7-oxide by employing a protective group strategy. [, , ] This involved temporarily blocking specific positions on the adenine ring with a benzyl group, directing the oxidation to the desired 7-position. Following oxidation, the benzyl group was removed to yield the target compound. This approach highlights the importance of controlled modifications in organic synthesis. [, , ]

Q2: How was the structure of adenine, 7-oxide and its synthetic intermediates confirmed?

A2: Researchers employed various analytical techniques to confirm the structure of adenine, 7-oxide and the intermediates formed during its synthesis. These included:

- X-ray crystallography: This technique provided definitive evidence for the position of the oxygen atom on the adenine ring in both the final product and the 1-benzyladenine 7-oxide intermediate. [, ]

- Chemical Reactions: Reactions such as deamination and methylation were performed on the synthesized compounds. The products of these reactions were carefully analyzed, further supporting the assigned structures. []

- Spectroscopy: UV spectroscopy provided insights into the tautomeric equilibrium of adenine, 7-oxide in solution, suggesting the presence of both the N(7)-oxide and N(7)-OH forms. []

Q3: What is the significance of developing a reliable synthesis for adenine, 7-oxide?

A3: Having a reliable synthetic route for adenine, 7-oxide allows for further investigation into its chemical properties and potential biological relevance. This opens doors to exploring its use as a building block for modified nucleic acids, a tool for studying enzymatic processes involving adenine, or even as a lead compound in drug discovery.

- Synthesis of adenine 7‐oxide from adenine: Utilization of a benzyl group as a control synthon at the 3‐position. ()

- Purines. LXVI. Adenine 7-Oxide: Its Synthesis, Chemical Properties, and X-ray Molecular Structure. ()

- Purines. LXVII. An Alternative Synthesis of Adenine 7-Oxide : N-Oxidation of the Adenine Ring Utilizing Blocking/Deblocking at the 1-Position. ()

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。